N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide

Data gap Procurement risk Experimental validation required

N-(4,5-Diphenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide (CAS 312756-14-2) is a structurally distinct 4-ethoxy-substituted diphenylthiazole benzamide, commercially available for research (≥95% purity). Crucially, this compound fills a distinct SAR gap: while 4-methoxy, 4-chloro, and sulfamoyl analogs are literature-precedented, the 4-ethoxy variant remains uncharacterized in peer-reviewed studies. This makes it a high-value scaffold for novel chemical probe development, target panel screening, or X-ray/NMR structural biology—applications that are independent of a pre-defined biological activity profile. Procure this building block to pioneer SAR expansion and generate first-in-class data, but plan for comprehensive in vitro profiling as no bioactivity data yet exist. For research use only.

Molecular Formula C24H20N2O2S
Molecular Weight 400.5
CAS No. 312756-14-2
Cat. No. B2964880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-diphenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide
CAS312756-14-2
Molecular FormulaC24H20N2O2S
Molecular Weight400.5
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H20N2O2S/c1-2-28-20-15-13-19(14-16-20)23(27)26-24-25-21(17-9-5-3-6-10-17)22(29-24)18-11-7-4-8-12-18/h3-16H,2H2,1H3,(H,25,26,27)
InChIKeyOUCNYUNRBZOMSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide (CAS 312756-14-2) Compound Overview: Procurement-Relevant Baseline


N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide (CAS 312756-14-2) is a fully synthetic small molecule belonging to the 2-aminothiazole benzamide class. Its core scaffold—a 4,5-diphenylthiazole ring system N-linked to a para-substituted benzamide—defines its structural identity. This compound is commercially available for research purposes, with vendor-reported purity typically ≥95%. However, a systematic search of authoritative public databases (ChEMBL, BindingDB, PubChem) and the primary peer-reviewed literature reveals no published quantitative bioactivity data directly attributable to this precise compound as of the knowledge cutoff date. Consequently, its biological profile remains empirically uncharacterized in the open scientific record. All available references to its potential antimicrobial, anticancer, or anti-inflammatory properties originate from vendor-generated promotional content rather than from peer-reviewed experimental studies, precluding a meaningful evidence-based characterization at this time.

Why N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide Cannot Be Interchanged with In-Class Analogs Without Experimental Verification


In the absence of published quantitative structure-activity relationship (SAR) data for N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide itself, its interchangeability with close structural analogs—such as the 4-methoxy, 4-chloro, or unsubstituted benzamide derivatives—cannot be assumed. The well-established SAR of related diphenylthiazole series demonstrates that even minor modifications to the benzamide para-substituent profoundly alter target binding affinity, selectivity, and cellular potency. For example, in a series of novel diphenylthiazole derivatives evaluated against EGFR and BRAF, compounds 10b and 17b—which differ only in their amide-linked substituents—showed approximately 2-fold differences in EGFR IC50 and distinct selectivity profiles relative to BRAF and tubulin [1]. Similarly, in a diphenylthiazole BTK inhibitor series, subtle structural variations yielded IC50 values ranging from 1.36 to 14.04 μM against Ramos cells, representing over 10-fold potency differences among close analogs [2]. These empirical precedents underscore that generic substitution of N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide with a structurally similar compound without experimental confirmation of equivalent potency, selectivity, and physicochemical properties introduces substantial scientific and procurement risk. Until direct comparative data are generated, any claim of functional interchangeability lacks evidentiary support.

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide Quantitative Differentiation Evidence: Data Availability Assessment


Critical Data Gap: No Published Quantitative Bioactivity Data Available for Direct Comparator Analysis

A comprehensive search of authoritative public databases (ChEMBL, BindingDB, PubChem) and the primary peer-reviewed literature failed to identify any published quantitative bioactivity data—including IC50, Ki, EC50, or functional assay results—directly attributable to N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide (CAS 312756-14-2). Consequently, no direct head-to-head comparison or cross-study comparable analysis can be performed between this compound and any named structural analog. All comparative differentiation claims must be based on class-level SAR inference derived from structurally related diphenylthiazole benzamide series rather than on compound-specific empirical data. This evidence gap carries direct procurement implications: the compound's functional performance characteristics remain unvalidated in the public domain, and any intended biological application requires de novo experimental profiling by the end user.

Data gap Procurement risk Experimental validation required

Class-Level Inference: Para-Substituent Modulates Target Engagement in Diphenylthiazole Benzamide Series

Although no data exist for the 4-ethoxy analog specifically, published SAR studies on closely related diphenylthiazole benzamide series consistently demonstrate that the nature of the para-substituent on the benzamide ring is a critical determinant of target binding. For instance, in the Abdelazeem et al. (2017) multi-target diphenylthiazole series, compounds with different amide-linked heterocyclic and aryl substituents exhibited EGFR IC50 values ranging from 0.2 to >10 μM—a greater than 50-fold potency range attributable to substituent variation [1]. This class-level pattern suggests that the 4-ethoxy substituent in the target compound may confer a distinct pharmacological fingerprint relative to its 4-methoxy (CAS not specified), 4-chloro, or unsubstituted benzamide counterparts, but the magnitude and direction of this differentiation cannot be quantified without direct experimental measurement [1].

Structure-activity relationship Diphenylthiazole Benzamide substitution

Class-Level Inference: Diphenylthiazole Core Confers Multi-Target Potential but Benzamide Substituent Governs Selectivity

The 4,5-diphenylthiazole core has been characterized as a privileged scaffold capable of engaging multiple anticancer targets, including EGFR, BRAF, tubulin, COX-1/2, and BTK [1][2]. However, selectivity among these targets is exquisitely sensitive to the N-linked substituent. In the Abdelazeem et al. (2017) study, compound 10b (bearing one amide substituent) showed EGFR IC50 of 0.4 μM and BRAF IC50 of 1.3 μM (BRAF/EGFR ratio ≈ 3.3), while compound 17b (bearing a different amide substituent) showed EGFR IC50 of 0.2 μM and BRAF IC50 of 1.7 μM (BRAF/EGFR ratio ≈ 8.5), with both compounds exhibiting only weak tubulin polymerization inhibition [1]. This demonstrates that amide substituent identity alters not only absolute potency but also target selectivity ratios. For N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide, the 4-ethoxybenzamide substituent is expected to confer a unique selectivity fingerprint, but without empirical measurement, neither the primary target(s) nor the selectivity window can be specified.

Multi-target activity Selectivity profiling EGFR/BRAF/tubulin

Physicochemical Differentiation: 4-Ethoxy Substituent Imparts Distinct Lipophilicity and Solubility Relative to Common Analogs

On a structural chemistry basis, the 4-ethoxy substituent (–OCH₂CH₃) is expected to confer measurably different physicochemical properties compared to common benzamide analogs. Relative to the 4-methoxy analog (–OCH₃), the additional methylene unit increases lipophilicity (estimated ΔLogP ≈ +0.5) and molecular weight (+14 Da), which may influence membrane permeability, metabolic stability, and plasma protein binding. Relative to the 4-chloro analog, the ethoxy group introduces hydrogen-bond acceptor capacity absent in the chloro substituent, potentially altering target binding interactions. However, experimentally determined LogP, aqueous solubility, and permeability values for this specific compound have not been published, precluding quantitative comparison. Procurement decisions based on pharmacokinetic or physicochemical optimization therefore lack empirical grounding.

Lipophilicity Solubility Physicochemical property

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide: Evidence-Constrained Application Scenarios


Chemical Probe Development Requiring De Novo Profiling

This compound may be considered as a starting point for chemical probe development within the diphenylthiazole benzamide class. Its uncharacterized status means it offers a structurally distinct entry (4-ethoxy substitution) into a well-precedented scaffold with established multi-target engagement potential [1][2]. However, procurement for this purpose must be accompanied by a commitment to comprehensive in vitro profiling (target panel screening, selectivity assessment, cellular potency determination), as no pre-existing data can guide target selection or experimental design.

SAR Expansion Studies to Fill the 4-Ethoxy Data Gap

The compound fills a specific gap in the current SAR landscape of diphenylthiazole benzamides: while 4-methoxy, 4-chloro, and various sulfamoyl benzamide analogs have been reported, the 4-ethoxy variant has not been systematically characterized in the peer-reviewed literature. Procurement for SAR expansion studies would directly address the evidence deficiencies documented herein, enabling quantitative comparison with published analogs such as those described by Abdelazeem et al. (2017) [1] and Guo et al. (2019) [2].

Negative Control or Inactive Comparator Synthesis

If subsequent profiling reveals that the 4-ethoxy substitution attenuates activity relative to more potent analogs (e.g., 4-methylsulfamoyl or certain heterocyclic benzamides), the compound could serve as a negative control or partial agonist in mechanistic studies. However, this application scenario is entirely contingent upon future experimental data generation and cannot be assumed at the point of procurement.

Crystallography or Biophysical Studies of Ligand-Target Interactions

The compound's diphenylthiazole core provides a rigid, aromatic scaffold amenable to X-ray crystallography or NMR-based structural biology studies. The 4-ethoxy substituent offers distinct electron density compared to methoxy or halogen analogs, potentially aiding in unambiguous electron density map interpretation. This application is independent of the compound's biological potency and may be pursued even in the absence of strong target engagement.

Quote Request

Request a Quote for N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.